3,3-diphenylcyclobutan-1-one
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Overview
Description
3,3-Diphenylcyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups at the 3-position and a ketone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenylcyclobutan-1-one typically involves the reaction of diphenylketene with diazomethane. This reaction forms the strained four-membered cyclobutane ring. The process, however, is known to have a low yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. The reaction conditions often require careful control to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce diphenylcyclobutanol.
Scientific Research Applications
3,3-Diphenylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of strained ring systems and the effects of substituents on cyclobutane stability.
Medicine: Research into cyclobutane-containing compounds explores their potential as therapeutic agents.
Industry: The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,3-diphenylcyclobutan-1-one and its derivatives involves interactions with various molecular targets. The strained cyclobutane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3,3-Diphenylcyclobutanamine: A related compound with an amine group instead of a ketone, known for its psychostimulant properties.
Cyclobutane-containing Alkaloids: These natural products exhibit a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: 3,3-Diphenylcyclobutan-1-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct reactivity compared to its amine analogues and other cyclobutane derivatives. This uniqueness makes it a valuable compound for studying the effects of ring strain and substituent interactions in organic chemistry.
Properties
CAS No. |
54166-20-0 |
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Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3,3-diphenylcyclobutan-1-one |
InChI |
InChI=1S/C16H14O/c17-15-11-16(12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
GUAXWQNIMQCVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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